tert-butyl 4-[(9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]benzoate
Description
Properties
IUPAC Name |
tert-butyl 4-[(9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Cl2N4O4/c1-30(2,3)41-27(38)21-9-11-24(12-10-21)36-17-26(20-7-5-19(16-34)6-8-20)31(18-36)28(39)37(29(40)35(31)4)25-14-22(32)13-23(33)15-25/h5-15,26H,17-18H2,1-4H3/t26-,31?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNGNRVYRCTLQV-PAMMARIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CC(C3(C2)C(=O)N(C(=O)N3C)C4=CC(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C[C@H](C3(C2)C(=O)N(C(=O)N3C)C4=CC(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-[(9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]benzoate is a synthetic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazaspiro framework and multiple aromatic rings. Its molecular formula is C₃₁H₃₃Cl₂N₃O₄. The presence of the cyanophenyl and dichlorophenyl groups suggests potential interactions with biological targets that may lead to therapeutic effects.
Research indicates that this compound may modulate various biological pathways through interactions with specific receptors. Notably, it has been studied for its effects on the melanocortin-5 receptor (MC5R) , which plays a role in regulating energy homeostasis and inflammation . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings significantly influence its biological efficacy.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds similar to tert-butyl 4-[(9R)-9-(4-cyanophenyl)...] exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat . The presence of electron-withdrawing groups like cyano and chloro is essential for enhancing antitumor activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | Jurkat | 1.98 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist to leukocyte function-associated antigen-1 (LFA-1), which is crucial for leukocyte adhesion and migration during inflammatory responses. Preclinical studies have shown that it can reduce inflammatory markers in animal models .
Antimicrobial Activity
Preliminary screening has indicated that related compounds possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis revealed that the presence of halogen substituents enhances antimicrobial efficacy .
Study on Antitumor Activity
A study conducted by researchers evaluated the cytotoxicity of a series of triazaspiro compounds against various cancer cell lines. The results indicated that modifications to the side chains significantly affected cell viability, with certain derivatives showing promising results comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Research
In another study focusing on LFA-1 inhibition, the compound was administered to mice subjected to induced inflammation. Results showed a significant reduction in swelling and inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-[(9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]benzoate exhibit anticancer properties. The triazaspiro structure is known to interact with specific biological targets involved in cancer cell proliferation and survival. In vitro studies demonstrate that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Anti-inflammatory Properties
The compound shows promise as an anti-inflammatory agent. Its structure allows for interaction with key inflammatory pathways, potentially modulating the activity of leukocyte function-associated antigen 1 (LFA-1), which plays a crucial role in immune response and inflammation . Preclinical studies have suggested that derivatives of this compound can reduce inflammation markers in animal models.
Pharmacology
1. Drug Design and Development
The unique structural features of this compound make it a candidate for drug development targeting specific receptors or enzymes implicated in disease processes. The presence of the cyanophenyl group enhances its binding affinity to biological targets .
2. Structure-Activity Relationship Studies
In pharmacological research, understanding the relationship between the chemical structure and biological activity is crucial. Compounds like this compound are used in structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity .
Material Science
1. Polymer Chemistry
This compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Its application in creating high-performance polymers could lead to materials with enhanced thermal stability and mechanical properties .
2. Nanotechnology
In nanotechnology, derivatives of this compound can be utilized to develop nanoscale materials with specific functionalities. The ability to modify its structure allows for the incorporation into nanocarriers for targeted drug delivery systems .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
*IC₅₀ values are approximate and based on in vitro LFA-1/ICAM-1 binding assays from cited studies.
Key Findings:
Acid Moiety Optimization :
- The nicotinic acid group in BMS-688521 enhances binding affinity to LFA-1’s I domain, leveraging hydrogen-bond interactions with residues like Glu-241 and Asp-254 .
- The tert-butyl benzoate in the target compound likely reduces enzymatic hydrolysis, improving plasma half-life compared to carboxylic acid derivatives (e.g., BMS-587101) .
Steric and Electronic Effects: The 3,5-dichlorophenyl group in all analogs contributes to hydrophobic interactions with LFA-1’s MIDAS (metal ion-dependent adhesion site), critical for antagonism .
In Vivo Performance :
- BMS-688521 demonstrated >90% inhibition of T-cell adhesion in ex vivo models at 1 mg/kg, with sustained plasma exposure .
- The tert-butyl derivative’s pharmacokinetic advantages (e.g., slower clearance) are inferred from structural analogs but require empirical validation .
Clinical and Preclinical Relevance
- BMS-688521 advanced to clinical trials due to its balanced potency and pharmacokinetics, setting a benchmark for second-generation LFA-1 antagonists .
- BMS-587101 highlighted the tolerability of thiophene-based analogs but faced limitations in duration of action .
- The tert-butyl benzoate derivative represents a strategic shift toward ester prodrugs, which may improve oral dosing regimens in chronic inflammatory conditions.
Q & A
Q. What structural motifs are critical for LFA-1 antagonism in this compound?
The compound’s spirocyclic hydantoin core is essential for binding to the LFA-1 α-subunit I domain. Key substituents include:
- The 4-cyanophenyl group at the 9R position, which enhances hydrophobic interactions with the MIDAS (metal ion-dependent adhesion site) .
- The 3,5-dichlorophenyl group at position 3, which improves selectivity by occupying a hydrophobic subpocket near the α7-helix .
- The tert-butyl benzoate moiety, which optimizes pharmacokinetic properties by reducing metabolic clearance . Structure-activity relationship (SAR) studies using analogs with modified substituents demonstrated that these groups are non-negotiable for maintaining sub-nanomolar IC50 values in cell adhesion assays .
Q. Which experimental methods are used to evaluate binding affinity to LFA-1?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD) between the compound and purified LFA-1 I domain. SPR confirmed a KD of 0.3 nM in Mg²⁺-containing buffer, highlighting cation-dependent binding .
- Competitive Binding Assays: Use fluorescently labeled ICAM-1 to quantify displacement by the compound in Jurkat T cells. Results correlate with inhibition of cell adhesion to ICAM-1-coated plates (IC50 = 1.2 nM) .
- Ex Vivo Whole Blood Assays: Monitor inhibition of CD11a shedding to validate functional antagonism under physiologically relevant conditions .
Q. How is synthetic reproducibility ensured for this structurally complex spirocyclic compound?
The synthesis involves a stereoselective [3+2] cycloaddition to construct the spirocyclic hydantoin core, followed by iterative Suzuki-Miyaura couplings to introduce aryl groups. Critical steps include:
- Chiral resolution to isolate the 9R enantiomer, confirmed by X-ray crystallography .
- Use of Pd(PPh3)4 catalysts for high-yield cross-couplings under mild conditions (70–80% yield) .
- Quality control via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS to ensure >98% purity for in vivo studies .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values across studies be resolved?
Variability in IC50 values (e.g., 0.3 nM in SPR vs. 1.2 nM in cell assays) arises from:
- Cation Dependency: Mg²⁺ or Mn²⁺ in the buffer stabilizes the active conformation of LFA-1, enhancing binding affinity. Assays lacking cations report 10–100× higher IC50 values .
- Cell-Type Specificity: Primary T cells exhibit higher integrin activation states than Jurkat cells, leading to differences in inhibition thresholds . Methodological Solution: Standardize assay conditions (e.g., 1 mM MgCl2, 37°C) and validate using multiple cell lines and recombinant protein systems .
Q. What strategies improve metabolic stability without compromising potency?
- Metabolite Identification: Actinomycetes-based biotransformation (e.g., Streptomyces spp.) revealed oxidative metabolism at the spirocyclic hydantoin’s methyl group. Blocking this site via deuteration or fluorination increased hepatic microsomal stability (t1/2 from 15 min to >60 min) .
- Prodrug Approaches: Replacing the tert-butyl ester with a pivaloyloxymethyl (POM) group enhanced oral bioavailability in rat models (AUC0–24h increased by 3×) .
Q. How can computational modeling guide the design of analogs with improved selectivity over α4β1 integrin?
- Molecular Docking: Compare binding poses of the compound in LFA-1 (PDB: 1LFA) vs. α4β1 (PDB: 3V4V). The 3,5-dichlorophenyl group clashes with α4β1’s Glu-152, reducing off-target binding .
- Free Energy Perturbation (FEP): Simulate substitutions to predict ΔΔG values. For example, replacing 4-cyanophenyl with 4-fluorophenyl reduced α4β1 affinity by 10× while retaining LFA-1 activity .
Q. What in vivo models validate therapeutic efficacy for autoimmune diseases?
- Transplant Rejection Models: In murine cardiac allograft studies, the compound (10 mg/kg BID) synergized with CTLA-4Ig to prolong graft survival from 8 to >30 days. Flow cytometry confirmed reduced T-cell infiltration .
- Collagen-Induced Arthritis (CIA): Oral administration (3 mg/kg/day) reduced joint swelling by 70% via inhibition of leukocyte migration into synovial tissue .
Data Contradiction Analysis
Q. Why do some studies report weak correlation between in vitro potency and in vivo efficacy?
- Protein Binding: High plasma protein binding (>95%) in rodents reduces free drug concentrations, necessitating higher doses to achieve therapeutic effects .
- Off-Target Effects: At concentrations >10× IC50, the compound inhibits Mac-1 (αMβ2 integrin), complicating dose-response interpretations . Resolution: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens and confirm target engagement via CD11a occupancy assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
